molecular formula C12H13NO2 B13216031 2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile

2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile

Cat. No.: B13216031
M. Wt: 203.24 g/mol
InChI Key: QNZJIVCWCMUSIC-UHFFFAOYSA-N
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Description

2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is an organic compound with the molecular formula C12H13NO2. This compound is characterized by its benzodioxine ring structure, which is a fused ring system containing both benzene and dioxine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylphenol with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the benzodioxine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways. The benzodioxine ring structure may also contribute to its binding affinity and specificity for certain enzymes or receptors .

Comparison with Similar Compounds

Uniqueness: 2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is unique due to its specific combination of a benzodioxine ring with three methyl groups and a nitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3,5,8-trimethyl-2H-1,4-benzodioxine-3-carbonitrile

InChI

InChI=1S/C12H13NO2/c1-8-4-5-9(2)11-10(8)14-7-12(3,6-13)15-11/h4-5H,7H2,1-3H3

InChI Key

QNZJIVCWCMUSIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C)OC(CO2)(C)C#N

Origin of Product

United States

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